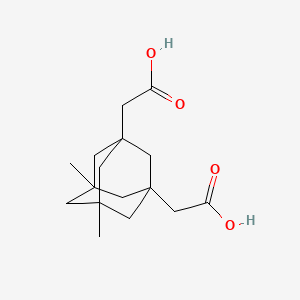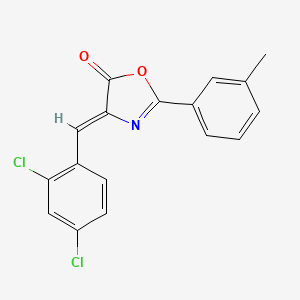
2(N'-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide is a complex organic compound that features an indole core, a hydrazine linkage, and a nitro-substituted acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Allylation: The indole core is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Hydrazone Formation: The allylated indole is reacted with hydrazine hydrate to form the hydrazone linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group or the indole nitrogen.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its hydrazone linkage.
Antimicrobial Activity: Possible antimicrobial properties due to the presence of the nitro group.
Medicine
Drug Development: Investigated for potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide would depend on its specific biological target. Generally, compounds with hydrazone linkages can act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. The nitro group can also participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-phenyl)-acetamide: Similar structure but without the additional oxo group.
N-(3-nitro-phenyl)-2-(1-allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-acetamide: Similar structure but with different substitution patterns.
Uniqueness
The unique combination of the indole core, hydrazone linkage, and nitro-substituted acetamide group in 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C19H15N5O5 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
N'-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-N-(3-nitrophenyl)oxamide |
InChI |
InChI=1S/C19H15N5O5/c1-2-10-23-15-9-4-3-8-14(15)16(19(23)27)21-22-18(26)17(25)20-12-6-5-7-13(11-12)24(28)29/h2-9,11,27H,1,10H2,(H,20,25) |
InChI-Schlüssel |
WDXLUHXPLCPBGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11701683.png)
![4-chloro-2-[(E)-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11701686.png)
![1-Bromo-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11701691.png)

![(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701706.png)
![ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate](/img/structure/B11701712.png)

![Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11701730.png)
![N-(4-fluorophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B11701733.png)
![(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11701741.png)
![Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701744.png)
![Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11701753.png)
